Acrsa

Description

Structure

3D Structure

Properties

IUPAC Name |

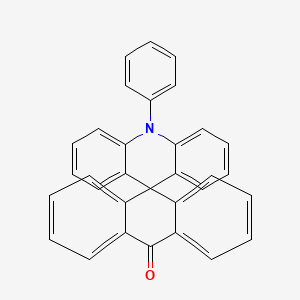

10-phenylspiro[acridine-9,10'-anthracene]-9'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21NO/c34-31-23-14-4-6-16-25(23)32(26-17-7-5-15-24(26)31)27-18-8-10-20-29(27)33(22-12-2-1-3-13-22)30-21-11-9-19-28(30)32/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXSTQHYXCIZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C72 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of AcrA in Escherichia coli's Multidrug Efflux System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bacterial antibiotic resistance, the AcrAB-TolC multidrug efflux pump in Escherichia coli stands as a formidable defense mechanism. This technical guide provides an in-depth exploration of the AcrA protein, a critical component of this tripartite system. AcrA, a periplasmic membrane fusion protein, functions as the essential adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC. This assembly creates a continuous conduit for the active efflux of a broad spectrum of toxic compounds, including a wide array of clinically relevant antibiotics. Understanding the structure, function, and regulation of AcrA is paramount for the development of novel strategies to counteract multidrug resistance. This document delves into the molecular mechanics of AcrA, presents quantitative data on its functional impact, outlines key experimental methodologies, and visualizes the complex interplay of its regulatory networks.

Core Function and Mechanism of AcrA

AcrA is a periplasmic lipoprotein that plays a crucial structural and functional role in the AcrAB-TolC complex, the primary multidrug efflux pump in E. coli.[1][2] Its primary function is to act as a physical linker between the inner membrane-bound transporter AcrB and the outer membrane channel TolC, spanning the periplasmic space.[1][3] This bridging is essential for the proper assembly and operation of the entire efflux pump. The AcrAB-TolC system actively transports a wide variety of substrates, including antibiotics, detergents, dyes, and bile salts, out of the cell, thereby contributing significantly to intrinsic and acquired antibiotic resistance.[3][4][5]

The assembled AcrAB-TolC complex is a stable structure.[6] AcrA's elongated, α-helical structure allows it to interact with both AcrB and TolC simultaneously.[7] The interaction with AcrB is thought to occur through a specific domain near the C-terminus of AcrA.[8] This interaction is crucial, as the stability of AcrB has been shown to be dependent on the presence of AcrA.[9] The interaction with TolC involves the α-helical hairpin domain of AcrA engaging with the α-helical barrel of the TolC channel.[10] The entire complex is energized by the proton motive force utilized by AcrB.[1][11]

The functional cooperation of AcrA is not limited to AcrB. It has been shown to form functional efflux pumps with other Resistance-Nodulation-Division (RND) family transporters such as AcrD and AcrF.[9][8]

Quantitative Insights into AcrA Function

The functional importance of AcrA is underscored by the significant increase in susceptibility to various antimicrobial agents upon its deletion. The following table summarizes the impact of AcrA on the Minimum Inhibitory Concentrations (MICs) of different antibiotics against E. coli.

| Antibiotic | Fold-change in MIC (Wild-type vs. ΔacrA) | Reference |

| Cephalothin | Increased susceptibility | [4] |

| Cephaloridine | Increased susceptibility | [4] |

| Tetracycline | Increased susceptibility | |

| Quinolones | Increased susceptibility | |

| Lipophilic β-lactams | Increased susceptibility | |

| Novobiocin | Increased susceptibility | |

| Ethidium bromide | Increased susceptibility |

Note: Specific fold-changes can vary between studies and strains.

Expression of the acrAB operon is not static and is induced by various stress conditions, highlighting its role in bacterial defense.

| Inducing Condition | Effect on acrAB Expression | Reference |

| 5 mM Decanoate | Elevated expression | [4] |

| 4% Ethanol | Increased transcription | [4] |

| 0.5 M NaCl | Increased transcription | [4] |

| Stationary phase in Luria-Bertani medium | Increased transcription | [4] |

| Presence of certain antibiotics | Induction via MarA, Rob, and SoxS | [12] |

Key Experimental Protocols

Purification of AcrA

A common method for purifying AcrA for structural and functional studies involves affinity chromatography.

Methodology:

-

Gene Cloning and Expression: The acrA gene is cloned into an expression vector, often with a polyhistidine (His) tag at the N- or C-terminus. The construct is then transformed into a suitable E. coli expression strain.

-

Cell Culture and Induction: The transformed E. coli are grown in a rich medium (e.g., Luria-Bertani broth) to a desired optical density. Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Fractionation: Cells are harvested by centrifugation. The periplasmic fraction, containing AcrA, can be isolated using methods like osmotic shock.

-

Affinity Chromatography: The periplasmic extract is loaded onto a column containing a resin with high affinity for the tag (e.g., Nickel-NTA resin for His-tagged proteins).

-

Washing and Elution: The column is washed with a buffer containing a low concentration of an eluting agent (e.g., imidazole) to remove non-specifically bound proteins. The tagged AcrA is then eluted with a higher concentration of the eluting agent.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Reconstitution of the AcrAB-TolC Complex

Reconstituting the functional efflux pump in vitro is crucial for detailed mechanistic studies.

Methodology:

-

Purification of Components: AcrA, AcrB, and TolC are purified individually, as described above for AcrA.

-

Liposome Preparation: Artificial lipid vesicles (liposomes) are prepared, typically from E. coli polar lipids, to mimic the cell membrane.

-

Protein Insertion: The purified inner membrane protein AcrB is incorporated into the pre-formed liposomes.

-

Complex Assembly: Purified AcrA and TolC are then added to the proteoliposomes containing AcrB. The assembly of the tripartite complex can be facilitated by incubation.

-

Functional Assay: The activity of the reconstituted pump is measured by monitoring the transport of a fluorescent substrate (e.g., ethidium bromide) out of the liposomes.

Visualizing Molecular Interactions and Regulatory Pathways

The AcrAB-TolC Efflux Pump Assembly

The following diagram illustrates the structural organization of the AcrAB-TolC complex, highlighting the central role of AcrA in bridging the inner and outer membranes.

Caption: The AcrAB-TolC multidrug efflux pump in E. coli.

Regulatory Network of acrAB Expression

The expression of the acrAB operon is tightly controlled by a network of transcriptional regulators, primarily the MarA, SoxS, and Rob proteins. These regulators are activated in response to various environmental stresses, including the presence of antibiotics.

Caption: Transcriptional regulation of the acrAB operon.

Conclusion and Future Directions

AcrA is an indispensable component of the AcrAB-TolC multidrug efflux system, a major contributor to antibiotic resistance in E. coli. Its role as a periplasmic adaptor is structurally and functionally critical for the assembly and operation of this pump. The data clearly demonstrate that the absence of AcrA renders E. coli significantly more susceptible to a wide range of antimicrobial agents. For drug development professionals, AcrA presents a promising target. Inhibiting the function of AcrA, either by disrupting its interaction with AcrB or TolC or by preventing its proper folding and localization, could effectively disable the entire efflux pump. Such a strategy would not only resensitize resistant bacteria to existing antibiotics but could also potentiate the activity of new antimicrobial compounds. Future research should focus on high-throughput screening for small molecule inhibitors of AcrA and the detailed structural characterization of its interaction domains to facilitate rational drug design. A deeper understanding of the dynamics of AcrA within the assembled complex will be key to developing effective efflux pump inhibitors and combating the growing threat of multidrug-resistant bacteria.

References

- 1. uniprot.org [uniprot.org]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. academic.oup.com [academic.oup.com]

- 4. Genes acrA and acrB encode a stress-induced efflux system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chimeric analysis of AcrA function reveals the importance of its C-terminal domain in its interaction with the AcrB multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acrA multidrug efflux pump membrane fusion lipoprotein AcrA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. uniprot.org [uniprot.org]

- 12. pnas.org [pnas.org]

The Periplasmic Adaptor AcrA: A Linchpin in Gram-Negative Multidrug Efflux

An In-depth Technical Guide on the Structure and Mechanism of the AcrA Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics and other toxic compounds by tripartite efflux pumps. The AcrAB-TolC system in Escherichia coli is the archetypal member of the Resistance-Nodulation-Division (RND) family of efflux pumps and a major contributor to intrinsic and acquired multidrug resistance. This technical guide provides a comprehensive overview of the structure and function of the periplasmic adaptor protein AcrA, a critical component that bridges the inner membrane transporter AcrB with the outer membrane channel TolC. Understanding the intricate structure and dynamic mechanism of AcrA is paramount for the development of novel efflux pump inhibitors (EPIs) to rejuvenate the efficacy of existing antibiotics.

Introduction

The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the entire cell envelope of Gram-negative bacteria, creating a continuous conduit for the expulsion of substrates from the cytoplasm or periplasm directly into the extracellular medium.[1][2] This tripartite complex is composed of three distinct proteins: the inner membrane protein AcrB, which functions as a proton-motive force-dependent transporter; the outer membrane protein TolC, which forms a channel through the outer membrane; and the periplasmic adaptor protein AcrA.[3][4] AcrA is essential for the assembly and function of the pump, acting as a dynamic linker between AcrB and TolC.[5][6]

AcrA Protein Structure

The AcrA protein is a 42.2 kDa lipoprotein anchored to the inner membrane via an N-terminal lipid moiety.[7][8] It is a highly elongated and flexible molecule, composed of four distinct domains connected by flexible linkers:

-

Membrane-Proximal (MP) Domain: This domain is located at the C-terminus and includes an N-terminal β-strand.[9][10] It is highly flexible and directly interacts with the periplasmic domain of the AcrB monomer.[9]

-

β-Barrel Domain: This domain, along with the lipoyl domain, forms the core of the AcrA structure and is one of the most conserved features among membrane fusion proteins.[9]

-

Lipoyl Domain: This domain is situated between the β-barrel and the α-helical hairpin domains and contributes to the overall elongated structure of AcrA.[9]

-

α-Helical Hairpin Domain: This domain is located at the N-terminus and is responsible for the interaction with the periplasmic coiled-coil domains of TolC.[5][9]

In the fully assembled AcrAB-TolC complex, six AcrA protomers assemble into a hexameric, funnel-like structure that encases the periplasmic domain of AcrB and docks with the periplasmic entrance of the TolC channel.[2][5] The stoichiometry of the complex is established as a trimer of AcrB, a hexamer of AcrA, and a trimer of TolC (3:6:3).[5][9]

Quantitative Structural and Interaction Data

The following tables summarize key quantitative data related to the AcrA protein and its interactions within the AcrAB-TolC complex.

| Parameter | Value | Reference(s) |

| Molecular Weight (AcrA) | 42.2 kDa | [7] |

| Number of AcrA protomers | 6 | [5][9] |

| AcrA:AcrB:TolC Stoichiometry | 6:3:3 | [5][9] |

| AcrA-AcrB Binding Affinity (KD) | 1.2 µM | [3] |

Table 1: Structural and Stoichiometric Properties of AcrA in the AcrAB-TolC Complex.

| Substrate (Penicillins) | Vmax (nmol/mg/s) | K0.5 (µM) |

| Ampicillin | ~0.8 | ~20 |

| Penicillin V | ~0.9 | ~15 |

| Oxacillin | ~0.6 | ~10 |

| Cloxacillin | ~0.5 | ~8 |

| Dicloxacillin | ~0.4 | ~5 |

| Azlocillin | ~1.0 | ~25 |

| Mezlocillin | ~0.9 | ~20 |

| Piperacillin | ~0.8 | ~18 |

Table 2: Kinetic Parameters of the AcrAB-TolC Pump for Various Penicillin Substrates. K0.5 represents the substrate concentration at half-maximal velocity, indicative of apparent affinity.[1][11]

Mechanism of Action

The assembly and function of the AcrAB-TolC pump is a highly dynamic process involving significant conformational changes in all three components. AcrA plays a crucial role in transmitting these conformational changes between AcrB and TolC.

The drug efflux process is initiated by the binding of a substrate to the periplasmic domain of AcrB. This binding event triggers a series of conformational changes in the AcrB trimer, which cycles through three distinct states: access (L), binding (T), and extrusion (O).[7][12] These conformational changes in AcrB are transmitted through AcrA to TolC.

In the resting state of the pump, the AcrA hexamer is in a more loosely packed conformation, and the TolC channel is closed.[7] Upon substrate binding and the conformational cycling of AcrB, the AcrA hexamer undergoes a conformational change, becoming more compact.[13] This rearrangement of AcrA protomers is thought to induce the opening of the TolC channel in an iris-like manner, allowing the substrate to be expelled from the cell.[7] There is no direct interaction between AcrB and TolC; AcrA serves as the sole bridge in the periplasm.[5]

Experimental Protocols

In Vivo Chemical Cross-linking to Detect AcrA-AcrB Interactions

This protocol is adapted from methodologies described in studies of AcrAB-TolC interactions.[14][15]

Objective: To demonstrate the interaction between AcrA and AcrB in intact E. coli cells.

Materials:

-

E. coli strains expressing tagged AcrA (e.g., His-tagged AcrA) and wild-type AcrB.

-

Luria-Bertani (LB) broth and agar plates.

-

Appropriate antibiotics for plasmid maintenance.

-

Disuccinimidyl suberate (DSS) or other suitable cross-linking agent.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, Triton X-100, and protease inhibitors).

-

Ni-NTA affinity chromatography resin.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the tag on AcrA and against AcrB.

Procedure:

-

Grow E. coli cells co-expressing tagged AcrA and AcrB to mid-log phase (OD600 ≈ 0.6-0.8) in LB broth with appropriate antibiotics.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a specific OD600.

-

Add the cross-linking agent (e.g., DSS) to a final concentration of 1-2.5 mM and incubate for 30 minutes at room temperature with gentle agitation.

-

Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

-

Harvest the cells by centrifugation and lyse them using the lysis buffer and sonication or a French press.

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

Incubate the supernatant with Ni-NTA resin to capture the His-tagged AcrA and any cross-linked proteins.

-

Wash the resin extensively with a wash buffer containing a low concentration of imidazole.

-

Elute the protein complexes from the resin using an elution buffer with a high concentration of imidazole.

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the AcrA tag and AcrB to detect the cross-linked AcrA-AcrB complex.

Nile Red Efflux Assay

This protocol is based on optimized real-time dye efflux assays used to measure the activity of the AcrAB-TolC system.[16][17]

Objective: To measure the efflux activity of the AcrAB-TolC pump in whole E. coli cells using the fluorescent dye Nile Red.

Materials:

-

E. coli strains with varying levels of AcrAB-TolC expression (e.g., wild-type, knockout, and overexpressing strains).

-

LB broth.

-

Potassium phosphate buffer (PPB; e.g., 20 mM, pH 7.0) with 1 mM MgCl2.

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP).

-

Nile Red stock solution.

-

Glucose solution.

-

Fluorometer with a 96-well plate reader.

Procedure:

-

Grow E. coli cells overnight in LB broth.

-

Centrifuge a portion of the culture, wash the pellet with PPB, and resuspend the cells in PPB to an OD660 of 1.0.

-

To de-energize the cells, add CCCP to a final concentration of 10 µM and incubate for a specified time (e.g., 15 minutes).

-

Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM and incubate to allow the dye to load into the cell membranes.

-

Transfer the cell suspension to a 96-well plate.

-

Place the plate in the fluorometer and monitor the baseline fluorescence (excitation ~550 nm, emission ~630 nm).

-

Initiate efflux by adding glucose to a final concentration of 50 mM to energize the cells.

-

Record the decrease in fluorescence over time as Nile Red is pumped out of the cells. The rate of fluorescence decrease is proportional to the efflux pump activity.

Quantitative Real-Time PCR (qRT-PCR) for acrA and acrB Expression

This protocol is a synthesis of methods described for analyzing the expression of acrAB.[18][19][20]

Objective: To quantify the relative expression levels of the acrA and acrB genes in E. coli under different conditions.

Materials:

-

E. coli cells grown under desired conditions (e.g., with and without antibiotic exposure).

-

RNAprotect Bacteria Reagent (Qiagen) or similar.

-

RNeasy Mini Kit (Qiagen) or other RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

SYBR Green qPCR Master Mix.

-

Primers specific for acrA, acrB, and a housekeeping gene (e.g., rrsA, gapA).

-

Real-time PCR detection system.

Procedure:

-

Grow E. coli cultures to the desired growth phase (e.g., mid-log phase).

-

Stabilize the RNA by adding RNAprotect Bacteria Reagent to the culture.

-

Isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

Assess the purity and concentration of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

Set up the qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target (acrA, acrB) and housekeeping genes in a real-time PCR plate.

-

Run the qPCR program on a real-time PCR detection system.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different conditions, normalized to the housekeeping gene.

Regulation of acrAB Expression

The expression of the acrAB operon is tightly regulated by a network of transcriptional regulators in response to various environmental stresses, including the presence of antibiotics. The primary regulators include:

-

MarA, SoxS, and Rob: These are global transcriptional activators that positively regulate the expression of the acrAB operon.[7]

-

AcrR: This is a local repressor that binds to the operator region of the acrAB promoter, preventing transcription.[7]

The accumulation of certain cellular metabolites can also influence the expression of acrAB, suggesting a feedback mechanism where the pump's activity is modulated based on the intracellular metabolic state.[19]

Conclusion and Future Directions

AcrA is a central component of the AcrAB-TolC multidrug efflux pump, and its structural flexibility and dynamic interactions are key to the pump's function. This technical guide has provided a detailed overview of the current understanding of AcrA's structure, mechanism, and regulation, along with protocols for key experimental techniques. A thorough understanding of AcrA's role in the assembly and operation of the efflux pump is critical for the rational design of novel EPIs. Future research should focus on further elucidating the conformational dynamics of AcrA during the transport cycle and identifying specific residues at the interfaces with AcrB and TolC that are crucial for function. Targeting the interactions mediated by AcrA represents a promising strategy to disrupt the function of the AcrAB-TolC pump and combat multidrug resistance in Gram-negative pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structure of the AcrAB-TolC multid ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Sequential mechanism of assembly of multidrug efflux pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic parameters of efflux of penicillins by the multidrug efflux transporter AcrAB-TolC of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 14. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4.8. Expression Analyses of Genes by Quantitative PCR [bio-protocol.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AcrA in Bacterial Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) in pathogenic bacteria represents a formidable and escalating threat to global public health. A primary mechanism underpinning this resistance is the active efflux of a broad spectrum of antimicrobial agents from the bacterial cell, mediated by tripartite efflux pumps. In many Gram-negative bacteria, the AcrAB-TolC system is the principal efflux pump responsible for intrinsic and acquired resistance. This technical guide provides an in-depth examination of the periplasmic membrane fusion protein AcrA, a critical component of this efflux machinery. We will explore its structure, function, and mechanism of action, and its indispensable role as the bridge between the inner membrane transporter AcrB and the outer membrane channel TolC. This guide will also furnish detailed experimental protocols for studying AcrA, present quantitative data on its impact on antibiotic resistance, and illustrate the regulatory networks governing its expression.

Introduction: The AcrAB-TolC Efflux Pump and the Central Role of AcrA

The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is a key determinant of multidrug resistance in a multitude of Gram-negative bacteria, including Escherichia coli and Salmonella enterica.[1][2] This complex spans the entire bacterial cell envelope, creating a continuous channel for the expulsion of a wide array of structurally diverse substrates, such as antibiotics, detergents, dyes, and bile salts, from the cytoplasm or periplasm directly into the extracellular medium.[1]

The pump is a tripartite complex composed of three essential proteins:

-

AcrB: The inner membrane component and the RND transporter, which recognizes and binds substrates and utilizes the proton motive force to energize their transport.[2]

-

TolC: The outer membrane channel, which forms a conduit through the outer membrane.

-

AcrA: The periplasmic membrane fusion protein (MFP), which acts as the crucial linker, bridging AcrB and TolC in the periplasmic space.[1]

AcrA's function is paramount; in its absence, the pump is non-functional, rendering the bacteria hypersusceptible to a range of antimicrobial compounds.[1] This guide will focus on the pivotal role of AcrA in the assembly and function of this vital bacterial defense mechanism.

Structure and Function of AcrA

AcrA is a lipoprotein anchored to the inner membrane via a lipidated N-terminal cysteine residue.[1] Structurally, AcrA is an elongated, modular protein composed of four distinct domains:

-

α-helical hairpin domain: This domain is responsible for interacting with the periplasmic coiled-coil domain of TolC.

-

Lipoyl domain: This domain, along with the β-barrel domain, is thought to interact with the periplasmic domain of AcrB.

-

β-barrel domain: This domain plays a crucial role in the interaction with AcrB.

-

Membrane-proximal domain: This domain is located near the inner membrane anchor.

The current understanding suggests that six AcrA protomers assemble to form a hexameric collar around the trimeric AcrB, creating a sealed channel that extends to and docks with the trimeric TolC. This assembly forms a continuous conduit for substrate efflux. The C-terminal domain of AcrA has been shown to be essential for the proper assembly and function of the entire AcrAB-TolC complex.

Quantitative Analysis of AcrA's Contribution to Multidrug Resistance

The inactivation of the acrA gene leads to a significant increase in the susceptibility of bacteria to a wide range of antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents for wild-type and acrA mutant strains of Salmonella enterica serovar Typhimurium, demonstrating the profound impact of AcrA on bacterial drug resistance.

| Antibiotic | Wild-Type MIC (µg/mL) | acrA Mutant MIC (µg/mL) | Fold Change |

| Ampicillin | 2 | 0.25 | 8 |

| Chloramphenicol | 4 | 0.5 | 8 |

| Ciprofloxacin | 0.015 | 0.004 | 3.75 |

| Nalidixic Acid | 4 | 0.5 | 8 |

| Novobiocin | 128 | 4 | 32 |

| Erythromycin | 128 | 8 | 16 |

| Tetracycline | 2 | 0.25 | 8 |

| Rifampicin | 16 | 4 | 4 |

| Fusidic Acid | 128 | 4 | 32 |

Data compiled from studies on Salmonella enterica serovar Typhimurium.[1][2]

Regulation of acrAB Operon Expression

The expression of the acrAB operon, which encodes for AcrA and AcrB, is tightly regulated at the transcriptional level to ensure an appropriate response to environmental stressors, including the presence of antimicrobial compounds. This regulation is orchestrated by a combination of a local repressor and several global regulators.

Local Regulation by AcrR

The acrR gene is located upstream of the acrAB operon and is transcribed divergently. It encodes the AcrR protein, a transcriptional repressor belonging to the TetR family of regulators.[3] AcrR binds to a 24-bp inverted repeat sequence located in the promoter region of the acrAB operon, overlapping the promoter and thereby blocking transcription.[3][4] The binding of certain substrates of the AcrAB-TolC pump, such as ethidium bromide and polyamines, to AcrR can induce a conformational change in the repressor, causing it to dissociate from the DNA and leading to the derepression of acrAB expression.[5]

Global Regulation

In addition to the local control by AcrR, the expression of the acrAB operon is also influenced by a network of global regulatory proteins that respond to various stress signals. These include:

-

MarA, SoxS, and Rob: These transcriptional activators are part of the cellular response to multiple antibiotics (Mar), superoxide stress (Sox), and organic solvents (Rob).[6] They can bind to the marbox sequence within the acrAB promoter, leading to the upregulation of operon expression.[6]

-

Other regulators: Other regulatory proteins may also play a role in modulating acrAB expression in response to specific environmental cues.

The interplay between the local repressor AcrR and these global activators allows the bacterium to fine-tune the level of AcrAB-TolC pump expression to effectively counter a wide range of toxic compounds.

Experimental Protocols for Studying AcrA

This section provides an overview of key experimental methodologies used to investigate the function and regulation of AcrA.

Gene Inactivation of acrA

Creating an acrA knockout mutant is fundamental to studying its role in multidrug resistance. A common and efficient method for this in E. coli and other related bacteria is λ-Red recombination.

Principle: This technique utilizes the λ-Red recombinase system (Gam, Bet, and Exo proteins) to mediate homologous recombination of a linear DNA fragment (typically a cassette conferring antibiotic resistance) into the bacterial chromosome, replacing the target gene.

Methodology Overview:

-

Construct the knockout cassette: Amplify an antibiotic resistance gene (e.g., kanamycin resistance) using PCR with primers that have 5' extensions homologous to the regions flanking the acrA gene.

-

Prepare electrocompetent cells expressing λ-Red: Transform the target bacterial strain with a plasmid carrying the λ-Red recombinase genes under the control of an inducible promoter (e.g., arabinose-inducible araB promoter). Grow the cells and induce the expression of the recombinase.

-

Electroporation: Electroporate the purified PCR product (the knockout cassette) into the prepared electrocompetent cells.

-

Selection and verification: Plate the transformed cells on selective media containing the antibiotic corresponding to the resistance cassette. Verify the correct gene replacement in the resulting colonies by PCR and DNA sequencing.

AcrA Protein Expression and Purification

To perform in vitro biochemical and structural studies, purified AcrA protein is required. A common strategy involves the overexpression of a tagged version of AcrA (e.g., with a polyhistidine-tag) in E. coli followed by affinity chromatography.

Methodology Overview:

-

Cloning: Clone the acrA gene into an expression vector that adds a C-terminal or N-terminal His-tag to the protein.

-

Overexpression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a lysis buffer containing DNase, RNase, and protease inhibitors.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation. Load the soluble fraction onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The His-tagged AcrA will bind to the nickel resin.

-

Washing and Elution: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the purified His-tagged AcrA using a buffer with a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Verification: Analyze the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Site-Directed Mutagenesis of AcrA

To investigate the functional importance of specific amino acid residues in AcrA, site-directed mutagenesis is employed to introduce specific mutations into the acrA gene.

Principle: This PCR-based method uses primers containing the desired mutation to amplify a plasmid containing the wild-type gene. The parental, non-mutated plasmid is then selectively digested, leaving the newly synthesized, mutated plasmid.

Methodology Overview:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should have sufficient flanking sequences homologous to the template plasmid.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid containing the wild-type acrA gene, and the mutagenic primers. This will generate a linear, mutated version of the entire plasmid.

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the parental plasmid (which was isolated from a dam+ E. coli strain) but not the newly synthesized, unmethylated PCR product.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The nicks in the circular plasmid will be repaired by the cellular machinery.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Drug Efflux Assay Using Fluorescent Dyes

A drug efflux assay using a fluorescent substrate like Hoechst 33342 can be used to measure the activity of the AcrAB-TolC pump in live bacteria.

Principle: Hoechst 33342 is a fluorescent dye that is a substrate of the AcrAB-TolC pump. In cells with a functional efflux pump, the dye is actively pumped out, resulting in low intracellular fluorescence. In the presence of an efflux pump inhibitor (EPI) or in a pump-deficient mutant, the dye accumulates inside the cells, leading to a significant increase in fluorescence.

Methodology Overview:

-

Bacterial Culture: Grow the wild-type and acrA mutant strains to mid-log phase.

-

Cell Preparation: Harvest the cells, wash them, and resuspend them in a suitable buffer (e.g., PBS).

-

Assay Setup: In a 96-well microplate, add the bacterial suspension. To one set of wells, add an EPI such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to de-energize the pump.

-

Fluorescence Measurement: Add Hoechst 33342 to all wells and immediately begin monitoring the fluorescence intensity over time using a fluorescence microplate reader (excitation ~355 nm, emission ~460 nm).

-

Data Analysis: Compare the fluorescence accumulation in the wild-type strain with and without the EPI, and with the acrA mutant strain. A lower rate of fluorescence increase in the wild-type strain compared to the mutant or the EPI-treated cells indicates active efflux.

Visualizations

Signaling Pathway of acrAB Operon Regulation

Caption: Regulation of the acrAB operon by global activators and a local repressor.

Experimental Workflow for AcrA Gene Knockout

Caption: Workflow for acrA gene knockout using λ-Red recombination.

Conclusion

AcrA is an indispensable component of the AcrAB-TolC multidrug efflux pump, playing a central role in the structural integrity and functional operation of this critical bacterial resistance mechanism. A thorough understanding of AcrA's structure, its interactions with AcrB and TolC, and the regulatory networks that control its expression is vital for the development of novel strategies to combat multidrug-resistant bacteria. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of AcrA and its role in bacterial physiology and pathogenesis. Targeting AcrA or the assembly of the AcrAB-TolC complex represents a promising avenue for the development of efflux pump inhibitors that could restore the efficacy of existing antibiotics and help to mitigate the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Multidrug Efflux Pump AcrAB of Salmonella typhimurium Excretes Only Those β-Lactam Antibiotics Containing Lipophilic Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the transcriptional regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

The Periplasmic Adaptor Protein AcrA: A Linchpin in Gram-Negative Multidrug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics by tripartite efflux pumps. The AcrAB-TolC system in Escherichia coli is the archetypal member of the Resistance-Nodulation-cell Division (RND) superfamily of efflux pumps and a major contributor to intrinsic and acquired antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, characterization, and critical role of the periplasmic adaptor protein, AcrA. We delve into its structure, function in bridging the inner and outer membrane components of the efflux pump, and the intricate regulatory networks that govern its expression. Furthermore, this guide offers detailed experimental protocols for key assays used to study AcrA, presents quantitative data on its expression and impact on antibiotic resistance, and visualizes the complex biological processes in which it is involved. A thorough understanding of AcrA is paramount for the development of novel strategies to combat multidrug resistance, such as efflux pump inhibitors.

Introduction: The Discovery of AcrA and its Role in Multidrug Efflux

The AcrA protein was identified as a crucial component of the AcrAB-TolC multidrug efflux system in Escherichia coli. This system is a member of the Resistance-Nodulation-cell Division (RND) family of transporters, which are responsible for the extrusion of a broad spectrum of structurally diverse molecules, including antibiotics, detergents, dyes, and bile salts, from the bacterial cell.[1] The AcrAB-TolC pump spans the entire cell envelope of Gram-negative bacteria, consisting of the inner membrane transporter AcrB, the outer membrane channel TolC, and the periplasmic adaptor protein AcrA.[2] AcrA's essential role is to physically bridge AcrB and TolC, forming a continuous channel for the direct efflux of substrates from the cytoplasm or periplasm to the extracellular medium.[2] The discovery that mutations in the acrA gene lead to hypersusceptibility to a wide range of antibiotics underscored its importance in intrinsic and acquired multidrug resistance.

Structure and Function of AcrA

AcrA is a lipoprotein anchored to the inner membrane via a lipidated N-terminal cysteine residue. It possesses a highly elongated and flexible structure, composed of three distinct domains: a lipoyl domain, a β-barrel domain, and an α-helical hairpin domain. This extended conformation allows AcrA to span the periplasmic space and interact simultaneously with both AcrB and TolC. The interaction between AcrA, AcrB, and TolC is thought to be dynamic, with conformational changes in AcrA potentially playing a role in the assembly and function of the entire efflux pump complex. While the precise stoichiometry is still under investigation, it is believed that multiple AcrA protomers assemble around the trimeric AcrB to form a stable complex capable of engaging with the trimeric TolC in the outer membrane.

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of Antibiotics

The functional importance of AcrA is clearly demonstrated by the significant decrease in the Minimum Inhibitory Concentrations (MICs) of various antibiotics in E. coli strains lacking a functional acrA gene. The following table summarizes representative MIC data, highlighting the increased susceptibility of an acrA knockout mutant compared to the wild-type strain.

| Antibiotic | Wild-Type E. coli MIC (µg/mL) | ΔacrA E. coli MIC (µg/mL) | Fold Change |

| Erythromycin | 128 | 2 | 64 |

| Novobiocin | 64 | 1 | 64 |

| Tetracycline | 2 | 0.25 | 8 |

| Ciprofloxacin | 0.015 | 0.002 | 7.5 |

| Chloramphenicol | 4 | 0.5 | 8 |

| Rifampicin | 8 | 1 | 8 |

Note: These values are representative and can vary depending on the specific E. coli strain and experimental conditions.

AcrA Expression Levels in Multidrug-Resistant Strains

Overexpression of the acrAB operon is a common mechanism of acquired multidrug resistance in clinical isolates. Quantitative analysis of AcrA protein levels can provide insights into the resistance phenotype of a given bacterial strain.

| Strain | Condition | Relative AcrA Expression Level |

| Wild-Type E. coli | No antibiotic exposure | 1.0 |

| MDR Clinical Isolate 1 | - | 4.5 |

| MDR Clinical Isolate 2 | - | 8.2 |

| Wild-Type E. coli | Sub-MIC Ciprofloxacin | 2.1 |

Note: Relative expression levels are often determined by quantitative Western blotting, normalized to a housekeeping protein.

Protein-Protein Interaction Affinities

The assembly of the AcrAB-TolC efflux pump relies on specific protein-protein interactions. While precise dissociation constants (Kd) for the AcrA-AcrB and AcrA-TolC interactions have been challenging to determine in vivo, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions in vitro. These studies have confirmed a direct and stable interaction between the components. For instance, while a specific Kd for the AcrA-AcrB interaction is not consistently reported, studies have shown that substrates bind to AcrB with Kd values in the micromolar range, and this binding can be influenced by the presence of AcrA.[3] The interaction between AcrA and TolC has also been demonstrated through cross-linking studies.[4][5]

Experimental Protocols

Generation of an acrA Knockout Mutant using Lambda Red Recombineering

This protocol describes the generation of a markerless deletion of the acrA gene in E. coli using the lambda Red recombineering system.

Materials:

-

E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon expressing the λ Red genes γ, β, and exo under the control of an arabinose-inducible promoter).

-

Template plasmid containing a selectable marker (e.g., kanamycin resistance gene) flanked by FRT (FLP recognition target) sites (e.g., pKD4 or pKD13).

-

Primers with 5' extensions homologous to the regions flanking the acrA gene and 3' ends homologous to the template plasmid for amplification of the resistance cassette.

-

L-arabinose solution.

-

Electroporator and cuvettes.

-

LB agar plates with appropriate antibiotics (ampicillin, kanamycin).

-

Plasmid pCP20, expressing the FLP recombinase (temperature-sensitive replicon).

Procedure:

-

Preparation of Electrocompetent Cells:

-

Inoculate a single colony of E. coli harboring pKD46 into 5 mL of LB broth with ampicillin (100 µg/mL) and grow overnight at 30°C.

-

The next day, dilute the overnight culture 1:100 into 50 mL of SOB medium with ampicillin and grow at 30°C to an OD600 of 0.4-0.6.

-

Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda Red recombinase proteins and continue to grow for 1 hour at 37°C.

-

Chill the culture on ice for 15-30 minutes.

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.

-

Resuspend the final pellet in 100 µL of ice-cold sterile 10% glycerol.

-

-

Electroporation and Recombination:

-

Amplify the kanamycin resistance cassette from the template plasmid using the designed primers. Purify the PCR product.

-

Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.

-

Electroporate the mixture using an electroporator (e.g., 2.5 kV, 25 µF, 200 Ω).

-

Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the resistance marker.

-

Plate serial dilutions onto LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

-

-

Verification of the Knockout:

-

Colony PCR using primers flanking the acrA gene to confirm the insertion of the resistance cassette.

-

Sequence the PCR product to verify the correct insertion.

-

-

Removal of the Resistance Marker (Optional):

-

Transform the confirmed knockout mutant with the pCP20 plasmid.

-

Select for transformants on LB agar plates with ampicillin at 30°C.

-

To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 42°C.

-

Screen for colonies that have lost both the kanamycin and ampicillin resistance by replica plating.

-

Confirm the markerless deletion by PCR and sequencing.

-

Purification of His-tagged AcrA Protein

This protocol describes the purification of a C-terminally His-tagged AcrA protein from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding for C-terminally His-tagged AcrA.

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Sonicator.

-

Centrifuge.

Procedure:

-

Protein Expression:

-

Grow the E. coli expression strain in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged AcrA protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE.

-

-

Buffer Exchange and Storage:

-

Pool the fractions containing the purified AcrA.

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration and store at -80°C.

-

Quantitative Western Blotting for AcrA

This protocol outlines the steps for quantifying AcrA protein levels in bacterial lysates.[1]

Materials:

-

Bacterial cell pellets.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody (anti-AcrA).

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Imaging system.

-

Housekeeping protein antibody for normalization (e.g., anti-DnaK).

Procedure:

-

Sample Preparation:

-

Resuspend bacterial cell pellets in 1X Laemmli sample buffer, normalized to cell density (OD600).

-

Boil the samples for 10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of total protein per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AcrA antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Quantification:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the AcrA band intensity to the intensity of a housekeeping protein to account for loading differences.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antibiotic.[6][7][8]

Materials:

-

96-well microtiter plates.

-

Bacterial culture.

-

Mueller-Hinton broth (MHB).

-

Antibiotic stock solution.

-

Spectrophotometer.

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Visualizations

Signaling Pathway for Regulation of the acrAB Operon

Caption: Regulation of the acrAB operon by global activators (MarA, SoxS, Rob) and a local repressor (AcrR).

Experimental Workflow for AcrA Knockout and Phenotypic Analysis

Caption: Workflow for generating an acrA knockout mutant and subsequent phenotypic characterization.

Logical Relationship of the AcrAB-TolC Efflux Pump Components

Caption: The tripartite assembly of the AcrAB-TolC efflux pump across the bacterial cell envelope.

Conclusion and Future Directions

AcrA is a central and indispensable component of the AcrAB-TolC multidrug efflux pump, a key determinant of antibiotic resistance in Gram-negative bacteria. Its unique structural properties and crucial role as a periplasmic adaptor make it an attractive target for the development of novel antibacterial strategies. This technical guide has provided a detailed overview of the current knowledge on AcrA, from its discovery to its functional characterization, and has offered practical protocols for its study.

Future research should focus on several key areas. A high-resolution structure of the fully assembled AcrAB-TolC complex, including AcrA, is still needed to fully elucidate the mechanism of efflux. Further investigation into the dynamics of AcrA and its conformational changes upon interaction with AcrB, TolC, and substrates will provide valuable insights for the rational design of efflux pump inhibitors. The development of potent and specific AcrA inhibitors that disrupt the assembly or function of the efflux pump holds great promise for resensitizing MDR bacteria to existing antibiotics. A deeper understanding of the regulatory networks controlling acrAB expression will also be critical for predicting and overcoming the emergence of resistance. By continuing to unravel the complexities of AcrA and the AcrAB-TolC system, the scientific community can pave the way for innovative therapies to combat the growing threat of antibiotic resistance.

References

- 1. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 5. mun.ca [mun.ca]

- 6. Small RNA Regulation of TolC, the Outer Membrane Component of Bacterial Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of acrAB expression by cellular metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering a CRISPR interference system targeting AcrAB-TolC efflux pump to prevent multidrug resistance development in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Adaptor: A Technical Guide to AcrA Homologues in Bacterial Efflux Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse world of AcrA homologues, the essential periplasmic adaptor proteins of Resistance-Nodulation-Division (RND) and other multidrug efflux pumps across a range of bacterial species. Understanding the structure, function, and regulation of these proteins is critical for the development of novel strategies to combat antibiotic resistance.

Core Concepts: The Role of AcrA and its Homologues

AcrA and its homologues are periplasmic membrane fusion proteins (MFPs) that function as a crucial linker in tripartite efflux pumps.[1] In Gram-negative bacteria, these pumps span the inner and outer membranes, actively extruding a wide variety of substrates, including antibiotics, detergents, and virulence factors, from the cell. The canonical example is the AcrAB-TolC system in Escherichia coli, where AcrA connects the inner membrane transporter AcrB to the outer membrane channel TolC.[2]

While the RND family is prominent in Gram-negative bacteria, functional homologues of AcrA exist in other efflux systems and across different bacterial phyla, adapting to diverse cell envelope architectures.

AcrA Homologues in Gram-Negative Bacteria

A variety of AcrA homologues have been identified in clinically significant Gram-negative pathogens. These often exhibit a degree of functional redundancy and substrate specificity.

Escherichia coli

E. coli possesses multiple AcrA homologues, with AcrA and AcrE being the most studied. AcrA is the primary partner for the major multidrug efflux pump AcrB. AcrE can also functionally substitute for AcrA in partnering with AcrB.

Pseudomonas aeruginosa

This opportunistic pathogen harbors a well-characterized AcrA homologue, MexA, which is part of the MexAB-OprM efflux pump. This pump is a major contributor to the intrinsic and acquired antibiotic resistance of P. aeruginosa. The expression of the mexAB-oprM operon is tightly regulated by a complex network of transcriptional regulators.

Acinetobacter baumannii

A. baumannii contains several RND-type efflux pumps, with AdeABC and AdeIJK being prominent examples. The periplasmic adaptor proteins in these systems are AdeA and AdeI, respectively. Overexpression of these pumps is a common mechanism of multidrug resistance in clinical isolates.

Table 1: Quantitative Expression Data of AcrA Homologues in Gram-Negative Bacteria

| Bacterial Species | AcrA Homologue | Condition | Fold Change in Expression | Reference |

| Escherichia coli | acrA | Exposure to Selenocompound 1 (4h) | ~2.5 | [3] |

| Escherichia coli | acrA | Exposure to Selenocompound 1 (18h) | ~1.5 | [3] |

| Escherichia coli | acrA | Exposure to Selenocompound 4 (4h) | ~2.0 | [3] |

| Escherichia coli | acrA | Exposure to Selenocompound 7 (18h) | ~1.8 | [3] |

| Erwinia amylovora | acrA | Inoculation on apple rootstock (Day 1) | -2.5 | [4] |

| Erwinia amylovora | acrA | Inoculation on apple rootstock (Day 4) | -3.1 | [4] |

| Erwinia amylovora | acrA | Inoculation on immature pear (12h) | -1.2 | [4] |

| Salmonella Typhimurium | acrA | ΔacrB mutant | ↑ (Compensatory) | [5] |

AcrA Functional Homologues in Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane and a periplasmic space in the same sense as Gram-negatives. However, they possess efflux pumps, including ABC (ATP-binding cassette) transporters, that require functionally analogous adaptor proteins to extrude substrates across their thick peptidoglycan cell wall. These are often referred to as membrane fusion proteins or accessory proteins.

Staphylococcus aureus

In S. aureus, the ABC transporter MacAB is involved in macrolide resistance. MacA is a lipoprotein that functions as the membrane fusion protein component.[2] It is considered a functional homologue of AcrA, bridging the inner membrane transporter MacB to the exterior of the cell.

Bacillus subtilis

B. subtilis possesses the Bmr efflux pump, a structural and functional homolog of the NorA protein from Staphylococcus. While not a direct AcrA homologue in the RND system, the principle of an accessory protein facilitating efflux is conserved. The YknX/YknY system in B. subtilis is another example of an ABC transporter with a membrane-associated component (YknX) that likely plays a role analogous to AcrA.

Regulation of AcrA Homologue Expression

The expression of genes encoding AcrA and its homologues is tightly controlled by a complex network of local and global regulatory systems, often in response to environmental stress, including the presence of antibiotics.

Regulation of AcrAB-TolC in Escherichia coli

The acrAB operon is regulated by a complex interplay of local and global regulators. The local repressor AcrR directly controls acrAB expression. Global regulators such as MarA, SoxS, and Rob, which are activated in response to various stresses, can upregulate acrAB expression, leading to a multidrug resistance phenotype.

Regulation of the AcrAB-TolC efflux pump in E. coli.

Regulation of AdeABC and AdeIJK in Acinetobacter baumannii

The expression of the adeABC and adeIJK operons is primarily controlled by dedicated two-component systems (TCS). The AdeRS TCS regulates adeABC, while AdeN, a TetR-family transcriptional repressor, controls adeIJK expression. Mutations in these regulatory systems are a common cause of efflux pump overexpression in clinical isolates.

Regulation of AdeABC and AdeIJK efflux pumps in A. baumannii.

Regulation of MexAB-OprM in Pseudomonas aeruginosa

The mexAB-oprM operon is negatively regulated by MexR. The two-component systems PhoP/PhoQ and GacS/GacA are also involved in the complex regulatory network controlling the expression of this major efflux pump.

Regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AcrA homologues.

Cloning and Site-Directed Mutagenesis of acrA

This protocol describes the cloning of an acrA homologue into an expression vector and subsequent site-directed mutagenesis to investigate the function of specific residues.

Materials:

-

Bacterial strain for genomic DNA isolation

-

pET series expression vector (or other suitable vector)

-

Restriction enzymes and T4 DNA ligase

-

High-fidelity DNA polymerase

-

Oligonucleotide primers (for cloning and mutagenesis)

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

DNA purification kits (PCR and plasmid)

Procedure:

-

Cloning:

-

Amplify the target acrA homologue gene from genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested insert into the vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on appropriate antibiotic plates.

-

Verify the correct insertion by colony PCR and DNA sequencing.

-

-

Site-Directed Mutagenesis (using a QuikChange-like method): [6]

-

Design complementary primers (25-45 bases) containing the desired mutation in the middle.

-

Set up a PCR reaction with the plasmid containing the wild-type gene as a template, the mutagenic primers, and a high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.

-

Digest the parental, methylated template DNA with DpnI for 1-2 hours at 37°C.[7]

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Construction of Chimeric AcrA Proteins by Overlap Extension PCR

This technique allows for the creation of chimeric proteins by fusing domains from different AcrA homologues to study structure-function relationships.

Materials:

-

Plasmids containing the genes for the two AcrA homologues to be fused.

-

High-fidelity DNA polymerase.

-

Four oligonucleotide primers: two outer primers and two inner, overlapping primers containing the fusion junction.

-

DNA purification kits.

-

First Round of PCR:

-

Perform two separate PCR reactions.

-

Reaction 1: Amplify the N-terminal fragment of protein 1 using the forward outer primer and the reverse inner primer.

-

Reaction 2: Amplify the C-terminal fragment of protein 2 using the forward inner primer and the reverse outer primer. The inner primers will have complementary overhangs that will form the fusion junction.

-

Purify the two PCR products.

-

-

Second Round of PCR (Overlap Extension):

-

Combine the two purified PCR products from the first round in a new PCR reaction without any primers. The overlapping regions will anneal and serve as primers for each other.

-

Run a few cycles of denaturation, annealing, and extension to generate the full-length chimeric gene.

-

Add the two outer primers and continue with a standard PCR amplification for 25-30 cycles.

-

Purify the final chimeric PCR product and clone it into an appropriate expression vector.

-

Protein-Protein Interaction Analysis: Pull-Down Assay

This assay is used to confirm the interaction between an AcrA homologue and its cognate inner membrane transporter (e.g., AcrB).

Materials:

-

Expression vectors for tagged proteins (e.g., His-tagged AcrA and FLAG-tagged AcrB).

-

E. coli BL21(DE3) cells.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

-

Affinity resin (e.g., Ni-NTA agarose for His-tag, anti-FLAG M2 agarose for FLAG-tag).

-

Wash buffer (lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., high concentration of imidazole for His-tag, FLAG peptide for FLAG-tag).

-

SDS-PAGE and Western blotting reagents.

Procedure: [10]

-

Protein Expression: Co-express the tagged AcrA homologue and its putative partner protein in E. coli.

-

Cell Lysis: Harvest the cells and lyse them using sonication or a French press in lysis buffer.

-

Binding: Incubate the cell lysate with the appropriate affinity resin for 1-2 hours at 4°C to capture the "bait" protein and its interacting partners.

-

Washing: Wash the resin several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the resin using the elution buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against both the "bait" and the putative "prey" protein to confirm their co-elution.

Workflow for cloning and site-directed mutagenesis of an AcrA homologue.

Workflow for constructing chimeric proteins via overlap extension PCR.

Workflow for a pull-down assay to study protein-protein interactions.

Conclusion and Future Directions

AcrA and its homologues are not merely passive linkers but are dynamic components of efflux pumps, playing a crucial role in the assembly and function of these critical resistance determinants. A thorough understanding of their diversity, regulation, and interactions is paramount for the development of novel efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. Future research should focus on the structural and functional characterization of AcrA homologues in a wider range of pathogenic bacteria, particularly in Gram-positive species, and on elucidating the intricate regulatory networks that control their expression. This knowledge will be instrumental in the design of next-generation antibacterial therapies.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. MacA, a Periplasmic Membrane Fusion Protein of the Macrolide Transporter MacAB-TolC, Binds Lipopolysaccharide Core Specifically and with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expression of homologous RND efflux pump genes is dependent upon AcrB expression: implications for efflux and virulence inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. Overlap extension PCR [protocols.io]

- 10. google.com [google.com]

An In-depth Technical Guide to the Expression and Localization of AcrA in the Cell

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, regulation, and subcellular localization of AcrA, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Understanding the intricacies of AcrA biology is paramount for the development of novel strategies to combat antibiotic resistance. This document details the regulatory networks governing AcrA production, its precise location within the bacterial cell envelope, and the experimental protocols used to elucidate these characteristics.

Expression and Regulation of AcrA

The expression of the acrAB operon, which encodes for AcrA and the inner membrane transporter AcrB, is tightly controlled at both the transcriptional and post-transcriptional levels. This regulation allows bacteria to respond to a variety of environmental stresses, including exposure to antibiotics, bile salts, and organic solvents.[1]

Transcriptional Regulation

The primary transcriptional control of the acrAB operon is mediated by a complex interplay of local and global regulatory proteins. The local repressor, AcrR, binds to the operator region of the acrAB promoter to inhibit transcription.[2] Global regulators, including MarA, SoxS, and Rob, act as transcriptional activators, binding to a conserved marbox sequence upstream of the promoter to enhance expression.[2][3] These global regulators are themselves activated by distinct environmental signals, forming a sophisticated network to modulate AcrA expression in response to diverse stressors.[3]

View DOT script for Transcriptional Regulation of acrAB

Post-Transcriptional Regulation

In addition to transcriptional control, AcrA expression is also modulated at the post-transcriptional level by the CsrA (Carbon storage regulator A) protein. CsrA is an RNA binding protein that typically represses the translation of its target mRNAs by binding to specific sequences in the 5' untranslated region, often overlapping the Shine-Dalgarno sequence. This binding sterically hinders ribosome binding and can lead to mRNA degradation. The activity of CsrA is, in turn, antagonized by small non-coding RNAs, CsrB and CsrC, which sequester CsrA, thereby relieving its repressive effect.

View DOT script for Post-Transcriptional Regulation of acrA

Quantitative Data on AcrA Expression

The expression of acrA is significantly upregulated in response to antibiotic stress and in multidrug-resistant (MDR) strains. The following tables summarize the relative expression of acrA under different conditions, as determined by quantitative real-time PCR (qRT-PCR).

| Condition | Strain | Fold Change in acrA Expression (relative to control) | Reference |

| Fluoroquinolone-susceptible | Clinical Isolates | 1.8 ± 0.7 | [3] |

| Fluoroquinolone-resistant | Clinical Isolates | 4.5 ± 2.0 | [3] |

| Ampicillin (30 µg/L) | MDR E. coli | ~2.5 | [4] |

| Ampicillin + Silver Nanoparticles (MIC) | MDR E. coli | ~1.0 (expression reduced) | [4] |

| Ampicillin + Silver Nanoparticles (sub-MIC) | MDR E. coli | ~1.5 (expression partially reduced) | [4] |

| Treatment with Eugenol | Clinical E. coli | Significant downregulation | [5] |

| marR or acrR mutation | E. coli mutants | No significant change in the studied mutants | [2] |

Subcellular Localization of AcrA

AcrA is a periplasmic lipoprotein that functions as a membrane fusion protein. It is a key component of the tripartite AcrAB-TolC efflux pump, which spans the entire cell envelope of Gram-negative bacteria. AcrA's primary role is to act as an adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC.[6] Structural studies suggest that AcrA is a highly elongated and asymmetric molecule, a conformation that is thought to be necessary to span the periplasmic space.[3] While it is anchored to the inner membrane via a lipid moiety at its N-terminus, the bulk of the protein resides in the periplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the expression and localization of AcrA.

Quantitative Real-Time PCR (qRT-PCR) for acrA Expression Analysis

This protocol details the steps for quantifying the relative expression of the acrA gene.

View DOT script for qRT-PCR Workflow

1. RNA Extraction:

-

Grow E. coli cultures to the desired optical density (e.g., mid-log phase) under control and experimental conditions.

-

Harvest cells by centrifugation and immediately lyse the cells using a suitable method (e.g., TRIzol, commercial kits).

-

Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.[7]

2. cDNA Synthesis:

-

Quantify the purified RNA and assess its integrity.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for acrA and a housekeeping gene (e.g., rrsA, gapA), and a SYBR Green-based master mix.[2]

-

Primer sequences for acrA:

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for acrA and the housekeeping gene in both control and experimental samples.

-

Calculate the relative fold change in acrA expression using the ΔΔCt method.[8]

Subcellular Fractionation and Western Blotting for AcrA Localization

This protocol describes the separation of inner and outer membranes of E. coli to determine the subcellular localization of AcrA.

View DOT script for Subcellular Fractionation Workflow

References

- 1. Outer Membrane Preparation - One Step Sucrose Gradient Procedure - Hancock Lab [cmdr.ubc.ca]

- 2. Expression of acrA and acrB Genes in Esherichia coli Mutants with or without marR or acrR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

The Tripartite Alliance: A Technical Guide to the AcrA, AcrB, and TolC Interaction Core

For Immediate Release

[City, State] – October 30, 2025 – In the persistent battle against antimicrobial resistance, understanding the molecular machinery that bacteria employ to expel therapeutic agents is paramount. This technical guide provides an in-depth analysis of the structure, interaction, and function of the AcrAB-TolC multidrug efflux pump from Escherichia coli, a principal determinant of intrinsic and acquired resistance in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals actively working to overcome bacterial multidrug resistance.

Executive Summary